molecular formula C10H10ClF3N2O2 B2995776 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine CAS No. 2198986-35-3

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine

Cat. No. B2995776
CAS RN: 2198986-35-3
M. Wt: 282.65
InChI Key: QZYFLPKLCDYFMI-UHFFFAOYSA-N
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Description

“4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine” is a chemical compound that contains a pyridine ring, which is a basic aromatic heterocyclic organic compound . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached. It also has an oxolan ring attached via an oxygen atom . The exact molecular weight and other structural details are not available in the retrieved data.

Scientific Research Applications

Pyridine Derivatives and Amines in Research

Pyridine derivatives serve as fundamental building blocks in organic synthesis, offering pathways to a plethora of complex molecules. They're integral in constructing pharmaceuticals, agrochemicals, and advanced materials. The aromatic pyridine moiety, often modified with various substituents such as chloro and trifluoromethyl groups, imparts unique electronic properties that are exploited in catalysis and materials science (Anderson & Liu, 2000).

Amines , particularly those featuring complex structures like tris(2-pyridylmethyl)amine, play a crucial role in coordination chemistry. They form the backbone of many coordination complexes, which have applications ranging from catalysis to the development of magnetic and luminescent materials. The ability of amines to act as ligands, binding to metal centers, is fundamental in the synthesis of metal-organic frameworks (MOFs) and in homogeneous catalysis (Sugimoto & Sasaki, 1997).

Catalysis and Material Science

Compounds with trifluoromethyl groups and pyridine rings are extensively used in catalysis, especially in photocatalytic and electrocatalytic applications. Their unique electronic properties facilitate various redox reactions, which are essential in synthetic chemistry and environmental applications. For instance, photocatalytic processes utilizing these compounds can lead to efficient synthesis of valuable organic products or degradation of pollutants (Yamaguchi et al., 2004).

Pharmaceutical Research

In pharmaceutical research, the introduction of chloro and trifluoromethyl groups into organic molecules, including pyridine derivatives, is a common strategy to modulate the biological activity and pharmacokinetic properties of potential drug candidates. These modifications can enhance the molecule's stability, bioavailability, and specificity towards its biological target. The design and synthesis of molecules incorporating these functionalities are pivotal in the discovery and development of new therapeutics (Rodrigues et al., 2009).

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyoxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O2/c11-6-1-5(10(12,13)14)2-16-9(6)18-8-4-17-3-7(8)15/h1-2,7-8H,3-4,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYFLPKLCDYFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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